molecular formula C7H16ClNO2 B1381793 Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride CAS No. 1082720-57-7

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride

Cat. No.: B1381793
CAS No.: 1082720-57-7
M. Wt: 181.66 g/mol
InChI Key: IPFKNARBFWYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Altered nitrogen-containing compounds with different oxidation states.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. Its ester and amino groups allow it to participate in a wide range of chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(methylamino)propanoate: Lacks the additional methyl group, resulting in different chemical properties.

    Methyl 2-methyl-2-(methylamino)propanoate: Has a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    2-Methyl-2-(methylamino)propanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5-10-6(9)7(2,3)8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFKNARBFWYJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Reactant of Route 2
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.